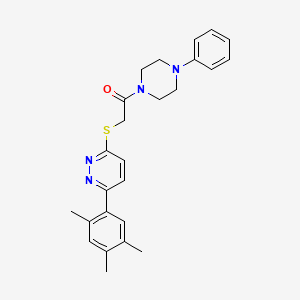

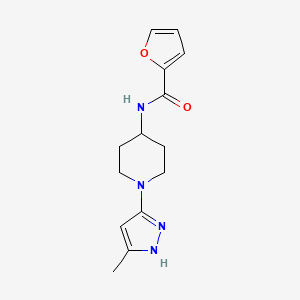

1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone involves multiple steps, including nucleophilic substitution reactions. For instance, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized through a reaction of 1-methylpiperazine with a brominated precursor . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the phenyl and pyridazinyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques. For example, the optimized molecular structure and vibrational frequencies of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were studied both experimentally and theoretically, and the geometrical parameters were found to be in agreement with XRD data . Such analysis is crucial for understanding the stability and reactivity of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the HOMO and LUMO analysis of the aforementioned fluorophenyl compound indicates charge transfer within the molecule, with the carbonyl group being highly electronegative and reactive . This suggests that the carbonyl group in 1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone would also be a key site for chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be deduced from their molecular structure and reactivity. The presence of a carbonyl group and an arylpiperazine moiety, as seen in the related compounds, often confers certain pharmacological properties, such as affinity towards specific receptors . The electronic properties, such as the first hyperpolarizability, can also indicate potential applications in nonlinear optics .

Aplicaciones Científicas De Investigación

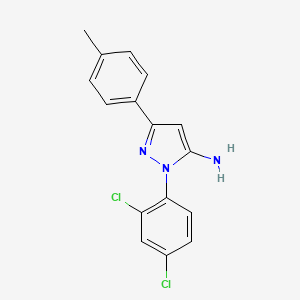

CCR1 Antagonists for Inflammatory Conditions

Research has identified a novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. These compounds, identified through screening and subsequent structure-activity relationship (SAR) studies, have shown high potency and selectivity for the CCR1 receptor, which plays a significant role in inflammatory responses. One compound, in particular, exhibited promising pharmacokinetic and toxicological profiles in preclinical species, indicating potential for further development as a therapeutic agent for conditions mediated by CCR1 activity (Pennell et al., 2013).

Antiviral Activities

Compounds synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a closely related chemical structure, have been evaluated for their antiviral activities, specifically against HSV1 and HAV-MBB. The creation of these compounds involved reactions with phenyl isothiocyanate and active halogen-containing compounds, leading to derivatives with significant antiviral properties, as evidenced by their cytotoxicity and activity against targeted viruses (Attaby et al., 2006).

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities

Novel ethyl 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone-2-yl propionate and hydrazide derivatives have been synthesized and assessed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine and associated with the pathogenesis of Alzheimer's disease. These derivatives exhibited significant inhibitory activity, with one compound showing activity comparable to galantamine, a standard treatment for Alzheimer's disease. The study also evaluated the antimicrobial activities of these compounds, finding moderate antifungal and poor antibacterial activities (Ozçelik et al., 2010).

Anti-inflammatory and Analgesic Agents

Another application involves the synthesis of new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, which have been evaluated for their anti-inflammatory and analgesic properties. These compounds were designed to address conditions involving inflammation and pain without causing significant side effects like ulcerogenic or cardiovascular issues. One compound, in particular, demonstrated ideal characteristics as an anti-inflammatory agent with COX-2 selectivity, promising for the development of safer anti-inflammatory medications (Sharma & Bansal, 2016).

Propiedades

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-18-15-20(3)22(16-19(18)2)23-9-10-24(27-26-23)31-17-25(30)29-13-11-28(12-14-29)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZISEMMPYVCVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

![6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2520044.png)

![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)